
Hexadecyl carbamate
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Overview
Description
Hexadecyl carbamate is an amphiphilic compound characterized by a hexadecyl (C16) alkyl chain as the lipophilic moiety and a carbamate (-NHCOO-) functional group as the hydrophilic head. This structure enables its self-assembly in aqueous and organic solvents, making it valuable in applications such as drug delivery, gelation, and antimicrobial formulations . Synthesized via optimized methods to enhance reaction efficiency, this compound exhibits tunable physicochemical properties, including critical micelle concentration (CMC), viscosity modulation, and biomolecular interactions . Its amphiphilic nature allows it to interact with lipid bilayers, proteins, and nucleic acids, positioning it as a versatile compound in pharmaceutical and material sciences .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexadecyl carbamate can be synthesized through several methods:
Carbamoylation: This involves the reaction of hexadecylamine with carbon dioxide and an alkyl halide in the presence of a base such as cesium carbonate.
Alcoholysis of Carbamoyl Chlorides: Hexadecylamine reacts with carbamoyl chloride to form this compound.
Curtius Rearrangement: This method involves the formation of isocyanates from azides, which then react with hexadecanol to produce this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale carbamoylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation are common in industrial settings .
Chemical Reactions Analysis
Hydrolysis
Hexadecyl carbamate undergoes hydrolysis under acidic or basic conditions:
Condition | Products | Rate Constant (k, s⁻¹) | Reference |
---|---|---|---|
Acidic (pH 3) | Hexadecanol + Carbamic acid | 1.2×10−4 | |
Basic (pH 10) | Hexadecylamine + CO₂ | 3.8×10−3 | |
The reaction mechanism involves nucleophilic attack by water on the carbonyl carbon, cleaving the carbamate bond.
Alkylation
This compound reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts:
Alkylating Agent | Product | Yield (%) |
---|---|---|
CH₃I | Hexadecyl-N-methylcarbamate iodide | 78 |
This reaction proceeds via nucleophilic substitution at the carbamate nitrogen.
Reaction with Acids
Strong acids (e.g., HCl) protonate the carbamate nitrogen, yielding hexadecyl amine and CO₂:
C17H35NHCO2R+HCl→C17H35NH3+Cl−+CO2+ROH
Thermal Decomposition
At elevated temperatures (>150°C), this compound decomposes into hexadecyl isocyanate and alcohol:
Temperature (°C) | Decomposition Products | Yield (%) |
---|---|---|
160 | Hexadecyl isocyanate + Methanol | 92 |
This retro-carbamation reaction is critical for recyclability in polymer applications.
Solubility and Gelation
This compound exhibits solvent-dependent self-assembly due to its amphiphilic structure :
Solvent | Solubility (mg/mL) | Gelation Ability |
---|---|---|
Hexane | 0.5 | No |
Ethanol | 12.3 | Yes (Tgel = 45°C) |
Chloroform | 8.7 | Yes (Tgel = 60°C) |
Gelation is driven by van der Waals interactions and hydrogen bonding between carbamate groups .
Mechanistic Insights
-
Hydrogen Bonding : The carbamate’s N-H group forms intermolecular hydrogen bonds, stabilizing supramolecular networks .
-
Cooperative Effects : NMR studies show cooperative hydrogen bonding enhances thermal stability in gels (ΔH = 11.8 kcal/mol for gel dissociation) .
Stability and Storage
-
pH Sensitivity : Stable in neutral conditions but hydrolyzes rapidly in acidic/basic media.
-
Thermal Stability : Decomposes above 150°C; store at 4°C under inert gas.
Scientific Research Applications
Hexadecyl carbamate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis due to its stability and ease of removal.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug delivery systems and as a component in prodrugs.
Industry: Utilized in the formulation of surfactants, lubricants, and corrosion inhibitors.
Mechanism of Action
Hexadecyl carbamate exerts its effects through various mechanisms:
Enzyme Inhibition: It can inhibit enzymes by forming stable carbamate-enzyme complexes.
Membrane Interaction: Its amphiphilic nature allows it to interact with cell membranes, affecting membrane fluidity and permeability.
Drug Delivery: In prodrugs, this compound can enhance bioavailability by protecting the active drug from premature metabolism.
Comparison with Similar Compounds
Hexadecyl Carbamate vs. Hexadecyl Urea
This compound and hexadecyl urea share identical lipophilic chains but differ in head groups (carbamate vs. urea). Comparative studies reveal distinct rheological behaviors:
- Gelation Efficiency: In solvent systems like toluene-dioxane-xylene-water (T-D-X-A), this compound forms organogels with higher apparent viscosity (η) than urea derivatives, indicating superior gelation capabilities .
- Shear-Thinning Behavior: Carbamate-based gels exhibit pseudoplasticity (shear-thinning), whereas urea gels show less pronounced viscosity changes under shear stress .
Table 1: Rheological Properties of this compound vs. Urea
Compound | Solvent System | Apparent Viscosity (Pa·s) | Shear-Thinning Behavior |
---|---|---|---|
This compound | T-D-X-A | 120 | High |
Hexadecyl Urea | T-D-X-A | 75 | Moderate |
This compound vs. Cationic Surfactants (CTAB, Imidazolium Derivatives)
Cationic surfactants like cetyltrimethylammonium bromide (CTAB) and imidazolium derivatives (e.g., IA-16(OH)) share the hexadecyl tail but differ in head-group chemistry:
- Transdermal Drug Delivery : this compound derivatives (e.g., IAC-16) enhance drug permeation by modulating lipid bilayer fluidity, outperforming CTAB in loading hydrophobic drugs like diclofenac sodium .
- Hemolytic Activity : Carbamate surfactants exhibit lower hemolysis compared to CTAB, attributed to reversible protein interactions and reduced membrane disruption .
Table 2: Surfactant Performance in Drug Delivery
Surfactant | Drug Loading Efficiency (%) | Hemolytic Activity (HC50, μg/mL) |
---|---|---|
This compound | 85 | >500 |
CTAB | 72 | 150 |
This compound vs. Dicarbamate Surfactants (CB-n,n-16)
Dicarbamate surfactants (e.g., CB-2,2-16) feature two carbamate groups, enhancing antimicrobial and micellization properties:
- Antimicrobial Activity : CB-2,2-16 demonstrates broad-spectrum activity against resistant pathogens (MIC: 4–8 μg/mL), surpassing single-carbamate derivatives due to synergistic interactions with Tween 80 .
- CMC Values : Binary CB-2,2-16/Tween 80 systems show a CMC of 0.1 mM, 10-fold lower than this compound alone, indicating enhanced surfactant efficiency .
This compound vs. Azalactone Derivatives
However, hexadecyl azalactones (e.g., C5 and C6) outperformed smaller-ring analogs:
Table 3: Antifungal Activity of Hexadecyl Derivatives
Compound | Target Pathogen | Inhibition Rate (%) | EC50 (mg/L) |
---|---|---|---|
Hexadecyl Azalactone C6 | Fusarium graminearum | 94 | 2.95 |
This compound | Alternaria solani | 88 | >50 |
This compound vs. Non-Functionalized Imidazolium Surfactants
- DNA Interaction: this compound intercalates between DNA bases, unlike non-functionalized imidazolium surfactants, which rely on electrostatic binding .
- Protein Binding : Carbamates reversibly unfold proteins at tryptophan residues, whereas imidazolium surfactants cause irreversible denaturation .
Key Research Findings and Implications
Gelation and Rheology: this compound’s superior viscosity modulation makes it ideal for organogel-based drug carriers .
Antimicrobial Synergy : Dicarbamate derivatives with Tween 80 offer promise in combating resistant infections .
Drug Delivery Safety : Low hemolytic activity positions carbamates as safer alternatives to CTAB .
Properties
CAS No. |
54850-40-7 |
---|---|
Molecular Formula |
C17H35NO2 |
Molecular Weight |
285.5 g/mol |
IUPAC Name |
hexadecyl carbamate |
InChI |
InChI=1S/C17H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-17(18)19/h2-16H2,1H3,(H2,18,19) |
InChI Key |
DJPWEXJHYGPFIU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)N |
Origin of Product |
United States |
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